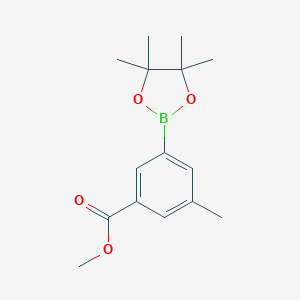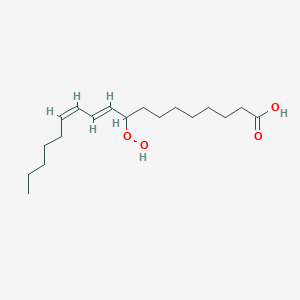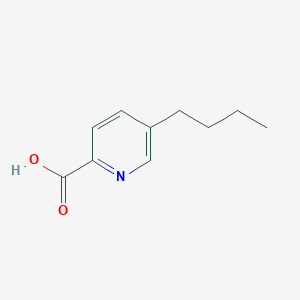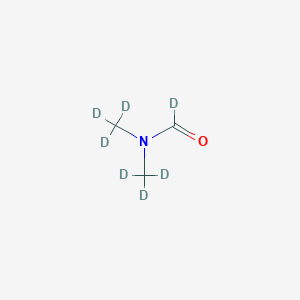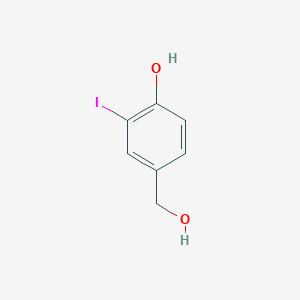
2-(4-(Methylsulfonyl)phenyl)acetic acid
描述
Synthesis Analysis
The synthesis of 2-(4-(Methylsulfonyl)phenyl)acetic acid derivatives involves various chemical reactions and methodologies. One approach involves the Perkin condensation reaction, and another utilizes palladium-catalyzed Suzuki cross-coupling reactions. These methods have been applied to create compounds with significant COX-2 inhibitory activity, showcasing the versatility and potential of these compounds in drug design and development (Moreau et al., 2006).
Molecular Structure Analysis
The molecular and chemical properties of such compounds have been studied using techniques like XRD, FT-IR, UV–Vis, and NMR. These studies provide detailed information on the local and global chemical activities, revealing the electrophilic and nucleophilic nature of the compounds. Theoretical calculations, such as density functional theory (DFT), play a crucial role in understanding these properties (Gültekin et al., 2020).
Chemical Reactions and Properties
The chemical reactions involving 2-(4-(Methylsulfonyl)phenyl)acetic acid derivatives are diverse, including reactions with malondialdehyde and 4-hydroxyalkenals under acidic and mild-temperature conditions, leading to the formation of stable chromophores. These reactions underline the compound's utility in developing colorimetric assays for lipid peroxidation, a critical area in biochemical research (Gerard-Monnier et al., 1998).
Physical Properties Analysis
The physical properties of 2-(4-(Methylsulfonyl)phenyl)acetic acid and its derivatives, such as solubility, melting point, and crystalline structure, have been studied to understand their behavior in different environments and their suitability for various applications. The crystal structure of these compounds often reveals intricate details about their molecular interactions and stability (Jasinski et al., 2009).
Chemical Properties Analysis
The chemical properties, including reactivity, stability under different conditions, and interactions with other molecules, are crucial for the application of 2-(4-(Methylsulfonyl)phenyl)acetic acid derivatives in chemical synthesis and drug development. Studies have shown how modifications in the molecular structure can significantly impact these properties, offering insights into designing more effective and selective compounds (Kawashima et al., 1995).
科学研究应用
Antimicrobial and Anti-inflammatory Activities
- Summary of the Application : This compound is used in the synthesis of 2-(4-methylsulfonylphenyl) indole derivatives, which have been found to have dual antimicrobial and anti-inflammatory activities . These compounds are multi-target, meaning they can act on multiple biological pathways or targets simultaneously.
- Methods of Application or Experimental Procedures : The 2-(4-methylsulfonylphenyl) indole derivatives were synthesized and then assessed for their antimicrobial, COX inhibitory, and anti-inflammatory activities . The most potent antibacterial candidate was compound 7g, which was effective against strains of MRSA, E. coli, K. pneumoniae, P. aeruginosa, and A. baumannii .
- Results or Outcomes : The compounds showed good anti-inflammatory activity with excessive selectivity towards COX-2 in comparison with reference drugs indomethacin and celecoxib . Some compounds were found to release moderate amounts of NO to decrease the side effects associated with selective COX-2 inhibitors .
Synthesis of Benzimidazole Derivatives
- Summary of the Application : 2-(4-(Methylsulfonyl)phenyl)acetic acid is used in the synthesis of benzimidazole derivatives, which have been evaluated as cyclooxygenase-1 (COX-1)/cyclooxygenese-2 (COX-2) inhibitors .
- Methods of Application or Experimental Procedures : The benzimidazole derivatives were synthesized and then evaluated in vitro as COX-1/COX-2 inhibitors . They were also evaluated in vivo for their anti-inflammatory activity and ulcerogenic liability .
- Results or Outcomes : Several compounds showed selective inhibition to the COX-2 isozyme . Compound 11b showed the most potent COX-2 inhibitory activity with an IC50 of 0.10 μM and a selectivity index (SI) of 134 . The tested compounds also showed good anti-inflammatory activity .
Synthesis of Hydroxyfuranones
- Summary of the Application : This compound is used to synthesize hydroxyfuranones . Hydroxyfuranones are a class of organic compounds that have been studied for their antioxidant and anti-inflammatory properties .
- Methods of Application or Experimental Procedures : The specific methods of synthesis and experimental procedures would depend on the specific type of hydroxyfuranone being synthesized. Typically, this involves a series of organic reactions, including condensation, cyclization, and oxidation .
- Results or Outcomes : The synthesized hydroxyfuranones can be evaluated for their antioxidant and anti-inflammatory activities. The specific results would depend on the structure of the hydroxyfuranone and the experimental conditions .
Preparation of Heterocyclic Diaryl Compounds
- Summary of the Application : “2-(4-(Methylsulfonyl)phenyl)acetic acid” is used as an intermediate in the preparation of heterocyclic diaryl compounds . These compounds are studied as selective COX-2 inhibitors, which are a type of non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits the COX-2 enzyme .
- Methods of Application or Experimental Procedures : The specific methods of synthesis would depend on the specific heterocyclic diaryl compound being prepared. This typically involves a series of organic reactions, including condensation, cyclization, and substitution .
- Results or Outcomes : The synthesized heterocyclic diaryl compounds can be evaluated for their COX-2 inhibitory activity. The specific results would depend on the structure of the compound and the experimental conditions .
Synthesis of Indole Derivatives
- Summary of the Application : This compound is used in the synthesis of indole derivatives . Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
- Methods of Application or Experimental Procedures : The specific methods of synthesis and experimental procedures would depend on the specific type of indole derivative being synthesized .
- Results or Outcomes : The synthesized indole derivatives can be evaluated for their various biological activities. The specific results would depend on the structure of the indole derivative and the experimental conditions .
Use in Organic Synthesis, Pharmaceuticals, Agrochemicals, and Dyestuff Fields
- Summary of the Application : “2-(4-(Methylsulfonyl)phenyl)acetic acid” is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields .
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures would depend on the specific type of synthesis or product being prepared .
- Results or Outcomes : The specific results or outcomes would depend on the structure of the product and the experimental conditions .
安全和危害
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and using personal protective equipment .
属性
IUPAC Name |
2-(4-methylsulfonylphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4S/c1-14(12,13)8-4-2-7(3-5-8)6-9(10)11/h2-5H,6H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGGWOSYNRVOQJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70341331 | |
| Record name | 4-(Methylsulfonyl)phenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70341331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(Methylsulfonyl)phenyl)acetic acid | |
CAS RN |
90536-66-6 | |
| Record name | 4-(Methylsulfonyl)phenylacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=90536-66-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Mesylphenylacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090536666 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(Methylsulfonyl)phenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70341331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-MESYLPHENYLACETIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C39I2W89XI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



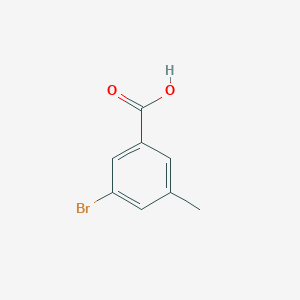
![2-([tert-Butyl(dimethyl)silyl]oxy)propan-1-ol](/img/structure/B58167.png)
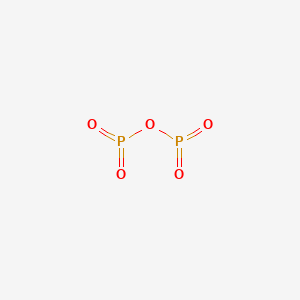

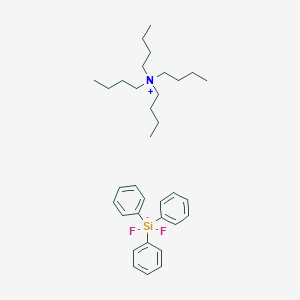
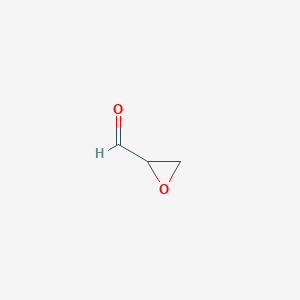
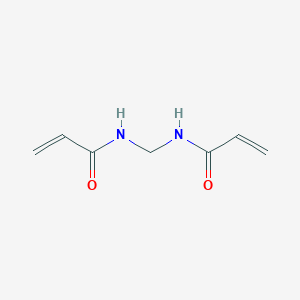
![[4-(Prop-2-en-1-yloxy)phenyl]methanol](/img/structure/B58192.png)
